![molecular formula C3H10N2O B3310193 2-[(methylamino)oxy]Ethanamine CAS No. 945674-57-7](/img/structure/B3310193.png)
2-[(methylamino)oxy]Ethanamine
Overview
Description
“2-[(methylamino)oxy]Ethanamine” is a chemical compound with the molecular formula C3H10N2O . It is also known as 2-(Methylamino)ethanamine . The CAS number for this compound is 945674-57-7 .
Molecular Structure Analysis
The molecular structure of “2-[(methylamino)oxy]Ethanamine” consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms . The InChI code for this compound is 1S/C3H10N2O.2ClH/c1-5-6-3-2-4;;/h5H,2-4H2,1H3;2*1H .Physical And Chemical Properties Analysis
The molecular weight of “2-[(methylamino)oxy]Ethanamine” is 90.12 . It is a solid at room temperature . The compound should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Metabolism Characterization : A study by Nielsen et al. (2017) focused on the metabolism of 25I-NBOMe and its derivatives, identifying the involvement of specific cytochrome P450 enzymes in their biotransformation. This research is significant for understanding the metabolic pathways and potential drug-drug interactions of this compound (Nielsen et al., 2017).
Catalytic Applications : The work of Nyamato et al. (2016) described the use of 2-[(methylamino)oxy]Ethanamine derivatives in the synthesis of nickel(II) complexes, which demonstrated effectiveness as catalysts in ethylene oligomerization reactions (Nyamato et al., 2016).
Identification of Biomarkers : Research by Poklis et al. (2015) aimed at identifying metabolite biomarkers of 25I-NBOMe in both mouse hepatic microsomal preparations and human urine samples. This study provides valuable insights for drug testing and forensic analysis (Poklis et al., 2015).
DNA Binding and Cytotoxicity Studies : A study conducted by Kumar et al. (2012) examined Cu(II) complexes of ligands related to 2-[(methylamino)oxy]Ethanamine. They explored these complexes' DNA binding properties and nuclease activity, which has implications for cancer research and therapeutic applications (Kumar et al., 2012).
Biochemical Pharmacology : Eshleman et al. (2018) studied the mechanisms of action of substituted 2,5-dimethoxy-N-benzylphenethylamines, closely related to 2-[(methylamino)oxy]Ethanamine. Their findings provided insights into the biochemical pharmacology consistent with hallucinogenic activity, contributing to our understanding of the compound's effects at a molecular level (Eshleman et al., 2018).
Safety And Hazards
The safety information for “2-[(methylamino)oxy]Ethanamine” indicates that it may be harmful if swallowed or in contact with skin . It may cause respiratory irritation, severe skin burns, and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-(methylaminooxy)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O/c1-5-6-3-2-4/h5H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPQYBWKDAEGLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNOCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Methylamino)oxy)ethanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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